3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide
CAS No.: 339275-80-8
Cat. No.: VC5901732
Molecular Formula: C16H14Cl3NO4S
Molecular Weight: 422.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339275-80-8 |
|---|---|
| Molecular Formula | C16H14Cl3NO4S |
| Molecular Weight | 422.7 |
| IUPAC Name | 3-(4-chlorophenyl)sulfonyl-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide |
| Standard InChI | InChI=1S/C16H14Cl3NO4S/c1-16(22,9-25(23,24)12-5-2-10(17)3-6-12)15(21)20-14-7-4-11(18)8-13(14)19/h2-8,22H,9H2,1H3,(H,20,21) |
| Standard InChI Key | BHQANGNKBWIPEY-UHFFFAOYSA-N |
| SMILES | CC(CS(=O)(=O)C1=CC=C(C=C1)Cl)(C(=O)NC2=C(C=C(C=C2)Cl)Cl)O |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves the reaction of sulfonyl chlorides with amines in the presence of a base. For example, the preparation of similar sulfonyl compounds often involves steps like:
-
Starting Materials: Sulfonyl chlorides and amines are common starting materials.
-
Reaction Conditions: The reaction is typically carried out in a solvent like dichloromethane or dimethylformamide (DMF) with a base such as triethylamine or pyridine to facilitate the coupling reaction.
-
Purification: The product is purified using techniques like column chromatography.
Biological and Chemical Activities
While specific data on 3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide is scarce, compounds with similar structures often exhibit biological activities such as anti-inflammatory or anticancer properties. These activities are typically attributed to interactions with enzymes or receptors, modulating their functions.
Related Compounds and Their Activities
| Compound Name | IUPAC Name | Key Features |
|---|---|---|
| N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide | N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide | Features a sulfonyl group attached to an acetamide moiety with chlorophenyl substituents. Investigated for anti-inflammatory and anticancer activities. |
| N-[5-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorophenyl)-2-pyrimidinyl]-N,N-dimethylamine | 5-(4-chlorophenyl)sulfonyl-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine | Contains a pyrimidine ring with sulfonyl and chlorophenyl substituents. |
| N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide | N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide | Similar structure but with a different chlorophenyl arrangement. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume